molecular formula C20H24O6 B14759562 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one

2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B14759562
M. Wt: 360.4 g/mol
InChI Key: RAOOEMNLRMBRII-UHFFFAOYSA-N
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Description

2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a furobenzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-hydroxy-1,3-diketones, which are synthesized in a one-pot reaction from the treatment of acid chlorides with non-substituted ketones and LiHMDS. The subsequent cyclization to 2,3-dihydro-4H-pyran-4-ones occurs rapidly and in high yield when mediated by anhydrous indium (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the furobenzopyran ring system allow it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo3,2-gbenzopyran-5-one is unique due to its furobenzopyran ring system and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-2,3,3a,4,4a,8a,9,9a-octahydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H24O6/c1-20(2,24)16-7-12-14(26-16)8-15-17(18(12)22)19(23)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,9,12,14-18,21-22,24H,7-8H2,1-2H3

InChI Key

RAOOEMNLRMBRII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O

Origin of Product

United States

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